molecular formula C46H44O8P2 B038640 BiPhePhos CAS No. 121627-17-6

BiPhePhos

Cat. No. B038640
CAS RN: 121627-17-6
M. Wt: 786.8 g/mol
InChI Key: WUFGFUAXCBPGOL-UHFFFAOYSA-N
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Description

BiPhePhos, also known as Bis(2-phenylethyl)phosphate, is a synthetic phospholipid that has been widely used in scientific research due to its unique properties. This compound is a phospholipid that is composed of two phenylethyl groups attached to a phosphate group. It has been studied for its ability to interact with a variety of molecules and its potential to be used in a variety of laboratory experiments.

Scientific Research Applications

  • Catalysis in S-allylation of Thiols : Pd/BiPhePhos is an efficient catalyst for the Pd-catalyzed S-allylation of thiols with high n-selectivity. This process has potential applications in the synthesis of new antibiotics (Schlatzer et al., 2019).

  • Sonogashira Reaction : MeO-BiPhePhos can catalyze the Sonogashira reaction without copper and amine. This method is effective for coupling various aryl bromides and aryl chlorides with phenylacetylene, yielding moderate to excellent results (He et al., 2011).

  • Hydroformylation of Unsaturated Amines : BiPhePhos is used in rhodium-catalyzed reactions of unsaturated amines, leading to single products arising from exclusive hydroformylation at the terminal carbon (Bergmann et al., 1997).

  • Hydroformylation of 1-Decene : In the homogeneously rhodium-catalyzed hydroformylation of 1-decene, this compound is used for catalyst modification (Jörke et al., 2017).

  • Asymmetric Hydrosilylations : Copper hydride complexed with this compound or SEGPHOS ligands can catalyze asymmetric hydrosilylations of aromatic ketones at low temperatures (Lipshutz et al., 2003).

  • Cyclic Amines Synthesis : this compound is used as a ligand in the hydroformylation reaction to synthesize medium and large ring size cyclic amines with yields up to 85% (Bergmann et al., 1999).

  • 1-Decene Isomerization : Rh-BiPhePhos catalyst is useful for predicting reaction isomerization equilibrium constants in 1-decene isomerization (Jörke et al., 2015).

  • Tsuji-Trost Reactions : this compound ligands aid in Tsuji-Trost reactions of non-derivatized allylic alcohols, achieving good to excellent yields and enantiospecificities (Akkarasamiyo et al., 2018).

  • Isomerising Hydroformylation : this compound catalyzed hydroformylation of trans-4-octene yields n-nonanal with high selectivity under mild reaction conditions (Behr et al., 2005).

  • Homogeneous C-C Bond Formation : this compound rhodium(I) catalysts are robust, practical, recyclable, and effective for C-C bond formation reactions (Jana & Tunge, 2011).

Safety and Hazards

BiPhePhos is not classified as a hazardous substance or mixture .

Future Directions

Future research could focus on the use of BiPhePhos in tandem isomerization–hydroformylation reactions . Additionally, the influence of support structure on the catalytic performance of this compound could be explored .

Mechanism of Action

Target of Action

BiPhePhos is an organophosphorus compound that is used as a ligand in homogeneous catalysis . It is classified as a diphosphite and is derived from three 2,2’-biphenol groups, which constrain its shape in such a way to confer high selectivity to derived catalysts . The primary targets of this compound are transition metals, such as palladium (Pd) and rhodium (Rh), which it binds to form catalysts .

Mode of Action

This compound interacts with its targets (transition metals) to form a catalyst system. For instance, the Pd/BiPhePhos catalyst system allows the transition metal-catalyzed S-allylation of thiols with excellent n-regioselectivity . Mechanistic studies have shown that this reaction is reversible under the applied reaction conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the allylation of thiols. This pathway involves the formation of thioethers, a process that has several advantages over established reactions . The Pd/BiPhePhos catalyst system enables this transformation with excellent functional group tolerance, demonstrated with a broad variety of thiol nucleophiles and allyl substrates .

Result of Action

The result of this compound’s action is the efficient and selective formation of thioethers through the S-allylation of thiols . This transformation has excellent functional group tolerance and could even be applied for the late-stage diversification of cephalosporins, which might find application in the synthesis of new antibiotics .

properties

IUPAC Name

6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxy-3-tert-butyl-5-methoxyphenyl)-6-tert-butyl-4-methoxyphenoxy]benzo[d][1,3,2]benzodioxaphosphepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44O8P2/c1-45(2,3)37-27-29(47-7)25-35(43(37)53-55-49-39-21-13-9-17-31(39)32-18-10-14-22-40(32)50-55)36-26-30(48-8)28-38(46(4,5)6)44(36)54-56-51-41-23-15-11-19-33(41)34-20-12-16-24-42(34)52-56/h9-28H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFGFUAXCBPGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)OC)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H44O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746295
Record name 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121627-17-6
Record name 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121627-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphephos
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121627176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6′-[[3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-[(3,3'-di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepine)
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Record name BIPHEPHOS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of BIPHEPHOS in catalysis?

A1: this compound is primarily used as a ligand in rhodium-catalyzed hydroformylation reactions. [, , , , , , , , , , , , , ] It exhibits high selectivity for linear aldehydes, making it a valuable tool in the synthesis of various chemicals.

Q2: Why is this compound particularly effective in hydroformylation reactions?

A2: this compound's effectiveness stems from its steric and electronic properties. [, , , , , , , , , , , , , , , , , , , , , , ] Its bulky structure promotes the formation of linear aldehydes by favoring less hindered transition states. Its strong π-acceptor character facilitates CO dissociation from the rhodium center, leading to enhanced catalytic activity.

Q3: Can this compound be used in other catalytic reactions besides hydroformylation?

A3: Yes, this compound has shown promising results in other catalytic transformations. It has been successfully employed in:

  • Palladium-catalyzed allylic substitution reactions of non-derivatized allylic alcohols with various nucleophiles. []
  • Rhodium-catalyzed cyclohydrocarbonylation reactions for synthesizing piperidine alkaloids. []
  • Palladium-catalyzed S-allylation of thiols with high n-selectivity. []

Q4: What are the advantages of using this compound in these reactions compared to other ligands?

A4: this compound often provides superior results compared to other ligands in terms of:

  • High regioselectivity: It often favors the formation of linear products over branched isomers, which is crucial in achieving high yields of the desired product. [, , , , , , , , , , , , , , , ]
  • High activity: The rhodium-BIPHEPHOS complex often exhibits higher activity compared to other catalyst systems, leading to faster reaction rates and higher turnover numbers. [, , , , , , , ]
  • Recyclability: In some cases, this compound-based catalysts can be recycled and reused multiple times without significant loss of activity, which is economically advantageous. [, , ]

Q5: What factors can influence the performance of this compound-based catalysts?

A5: Several factors can affect the performance of this compound-based catalysts:

  • Reaction conditions: Temperature, pressure, solvent, and substrate concentration can all impact catalyst activity and selectivity. [, , , , , , , ]
  • Ligand-to-metal ratio: The optimal this compound-to-rhodium ratio can vary depending on the specific reaction and substrate. [, , , , , , , ]
  • Presence of additives: Additives like acids, bases, or other ligands can sometimes enhance catalyst performance or suppress undesired side reactions. []

Q6: What are the common degradation pathways for this compound-based catalysts?

A8: One common degradation pathway is the oxidation of the phosphite moiety to the corresponding phosphate, which can lead to catalyst deactivation. [] This degradation pathway is often observed in the presence of oxygen or other oxidizing agents.

Q7: Have computational studies been conducted on this compound and its complexes?

A9: Yes, computational studies have been utilized to investigate the structure and reactivity of this compound complexes. [, , , , , ] Density functional theory (DFT) calculations have been particularly useful in understanding the mechanism of this compound-catalyzed reactions and the factors influencing regioselectivity.

Q8: What insights have computational studies provided regarding this compound's catalytic activity?

A8: Computational studies have offered valuable information about this compound-catalyzed reactions, including:

  • Transition state analysis: DFT calculations have helped elucidate the structures of key transition states involved in the catalytic cycle, providing insights into the origin of regioselectivity. [, , , , , ]
  • Ligand effects: Computational methods allow for the systematic investigation of how structural modifications to this compound can impact its electronic and steric properties and ultimately its catalytic performance. [, , , , , ]

Q9: What are some potential future research directions for this compound-based catalysis?

A9: Future research on this compound could focus on:

  • Developing more efficient and recyclable catalysts: Exploring new synthetic methods for this compound derivatives and immobilizing this compound on solid supports to enhance catalyst recyclability. [, ]
  • Expanding the scope of this compound-catalyzed reactions: Investigating the use of this compound in other challenging transformations, such as asymmetric hydroformylation or tandem reactions. [, , , , , ]
  • Further utilizing computational studies: Employing computational methods to design and optimize new this compound derivatives with improved catalytic properties. [, , , , , ]

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